3-Bromopyridine-4-thiol
Overview
Description
3-Bromopyridine-4-thiol is a chemical compound with the molecular formula C5H4BrNS . It is used as a reagent in the synthesis of 3,4,5-trisubstituted 4,5-dihydro-1,2,4-oxadiazoles agonists .
Synthesis Analysis
The synthesis of 3-Bromopyridine-4-thiol involves several steps. The reaction solution is extracted with ethyl acetate, the substrate is dried over anhydrous sodium sulfate, filtered with suction and concentrated to give 4-methyl-3-bromopyridine .Molecular Structure Analysis
The molecular structure of 3-Bromopyridine-4-thiol is influenced by intermolecular interactions. These interactions can affect the dihedral angle, N5–C2–O6–H10 of the compound .Chemical Reactions Analysis
3-Bromopyridine-4-thiol can undergo various chemical reactions. For instance, it can participate in base-catalyzed aryl halide isomerization, which enables the 4-selective etherification, hydroxylation, and amination of 3-bromopyridines .Scientific Research Applications
Specific Scientific Field
Chemistry, specifically thiol recognition .
Summary of the Application
Thiols are biologically important, and the development of probes for thiols has been an active research area in recent years . Thiol-addition reactions have applications in thiol recognition .
Methods of Application
The examples reported can be classified into four reaction types including 1,1, 1,2, 1,3, 1,4 addition reactions, according to their addition mechanisms, based on different Michael acceptors .
Results or Outcomes
In all cases, the reactions are coupled to color and/or emission changes .
Synthesis of Bipyridine Derivatives
Specific Scientific Field
Summary of the Application
Bipyridine and related compounds are starting materials or precursors for a variety of valuable substances such as biologically active molecules, ligands for catalysts, photosensitizers, viologens, and supramolecular architectures .
Methods of Application
Representative examples include methods using homo and heterocoupling of pyridine derivatives in the presence of a catalyst . Strategies for bipyridine synthesis involving sulfur and phosphorous compounds are examined .
Results or Outcomes
These alternative pathways offer promising avenues for overcoming the challenges associated with traditional catalysis methods, providing a more comprehensive understanding of the synthesis landscape .
Thiol-Ene Click Reactions
Specific Scientific Field
Polymer and Materials Science .
Summary of the Application
Thiol-ene ‘click’ reactions are an efficient tool for both polymer/materials synthesis and modification .
Methods of Application
The thiol-ene reaction is a powerful tool for the formation of carbon-sulfur bonds. The reaction is initiated by UV light, which generates free radicals that can react with the thiol and alkene groups .
Results or Outcomes
This method has been used to create a variety of materials with different properties, including hydrogels, networks, and surface modifications .
Synthesis of Bromopyridines
Specific Scientific Field
Summary of the Application
Bromopyridines are important intermediates in the synthesis of a variety of organic compounds .
Methods of Application
Different methods exist for brominating pyridines, including the use of bromine in aqueous solution, acetic acid in oleum, bromine monofluoride, dioxane dibromide, bromine and Lewis acids, sodium hypobromite, and hypobromous acid in aqueous perchloric acid .
Results or Outcomes
These methods can result in the production of either 3- or 5-bromopyridines .
Acid-Catalyzed Thiol–Ene (ACT) Reaction
Specific Scientific Field
Polymer and Materials Science .
Summary of the Application
The acid-catalyzed thiol–ene reaction (ACT) is a unique thiol–X conjugation strategy that produces S,X-acetal conjugates . This reaction is relatively underutilized for creating new and unique materials owing to the unexplored reactivity over a broad set of substrates and potential side reactions .
Methods of Application
Solution-phase studies using a range of thiol and alkene substrates were conducted to evaluate the ACT reaction as a conjugation strategy . Substrates that efficiently undergo cationic polymerizations, such as those containing vinyl functional groups, were found to be highly reactive to thiols in the presence of catalytic amounts of acid .
Results or Outcomes
Using multifunctional monomers, solid-state polymer networks were formed using the ACT reaction producing acetal crosslinks . The presence of S,X-acetal bonds results in an increased glass transition temperature of 20 °C as compared with the same polymeric film polymerized through the radical thiol–ene mechanism .
Thiol–X Reactions
Specific Scientific Field
Summary of the Application
Thiol–X reactions are a class of robust conjugation reactions between thiols and thiol-conjugate adducts to form carbon sulfur bonds . The versatility of thiol–X reactions has been demonstrated through the broad range of implementations, from bioconjugations to polymer synthesis .
Methods of Application
A unique aspect to thiol–X reactions is the large functional group library that can react with thiols, including alkenes, alkynes, epoxides, isocyanates, and alkyl halogens .
Results or Outcomes
Reaction control is typically achieved by the type of initiator or catalyst employed enabling near ideal 1-to-1 reactivity of thiols with their desired substrate .
Safety And Hazards
Future Directions
The future directions of 3-Bromopyridine-4-thiol research could involve its use in Suzuki–Miyaura coupling, a widely-applied transition metal catalyzed carbon–carbon bond-forming reaction . Additionally, its potential in the synthesis of new structural analogues of several antimalarial, antimicrobial, and fungicidal agents could be explored .
properties
IUPAC Name |
3-bromo-1H-pyridine-4-thione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4BrNS/c6-4-3-7-2-1-5(4)8/h1-3H,(H,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXMSCHXZXYCDEM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC=C(C1=S)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4BrNS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromopyridine-4-thiol |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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